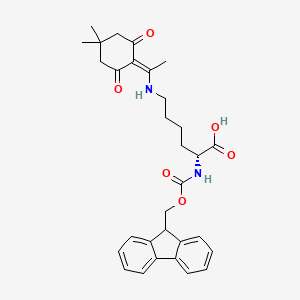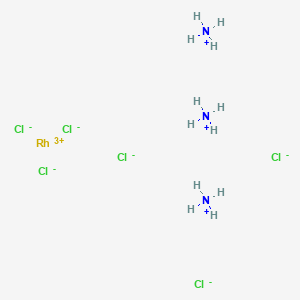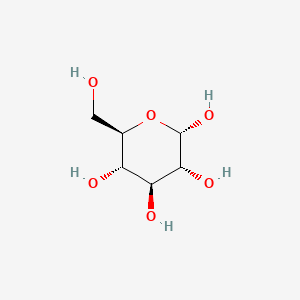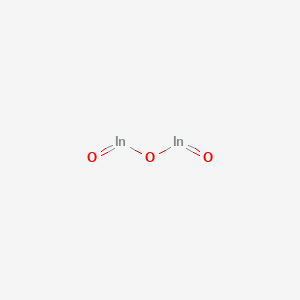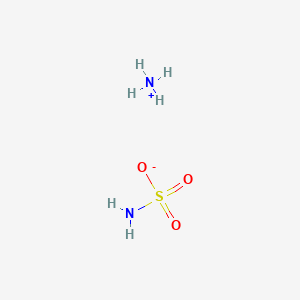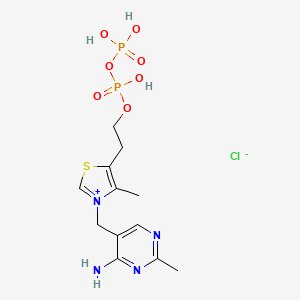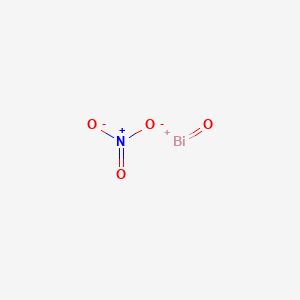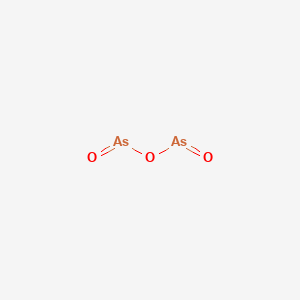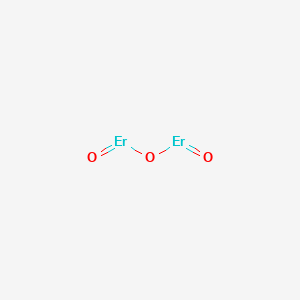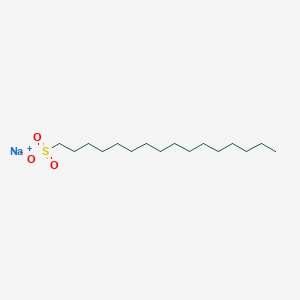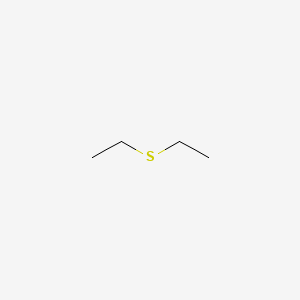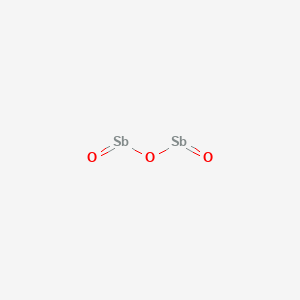
三氧化二锑
概述
描述
Antimonous oxide, also known as Antimony trioxide, is the most important commercial compound of antimony . It is a white solid that is used for various purposes . It exists in nature as the minerals valentinite and senarmontite .
Synthesis Analysis
Antimony oxide nanoparticles can be synthesized via several methods, which can be classified according to the starting material for synthesizing nanoparticles . The size, distribution, shape, and structure of the nanoparticles which are synthesized by different methods are compiled and compared . The properties are strongly dependent on the synthesis methods .Molecular Structure Analysis
The structure of Antimony trioxide depends on the temperature of the sample . Dimeric Sb4O6 is the high temperature (1560 °C) gas . The cage structure is retained in a solid that crystallizes in a cubic habit .Chemical Reactions Analysis
Antimony trioxide is produced via two routes, re-volatilizing of crude antimony (III) oxide and by oxidation of antimony metal . The reaction is the following: 2 Sb2S3 + 9 O2 → 2 Sb2O3 + 6 SO2 .Physical And Chemical Properties Analysis
Antimonous oxide exists in three phases, namely antimony trioxide, antimony tetroxide, and antimony pentoxide . Physical and optical properties of these nanoparticles are reviewed and compared with their bulk forms . According to literature works, nanoparticles of Antimonous oxide possess excellent properties as compared to bulk Antimonous oxide, for example, a higher refractive index, higher abrasive resistance, higher proton conductivity, excellent mechanical strength, and higher absorbability .科学研究应用
生物地球化学转化:三氧化二锑因其毒性而成为环境关注的问题。微生物锑转化研究对锑的吸收、外排、氧化和还原感兴趣,将我们目前对锑生物化学的理解与二十年前对砷的理解进行了比较。这表明基于微生物的锑氧化还原反应的能量守恒可能会有未来的发现 (Li et al., 2016).
光电和半导体:包括三氧化二锑在内的锑烯氧化物正在成为直接带隙半导体。由于其可调谐的直接带隙,它们在太阳能电池和光电探测器应用中显示出潜力,覆盖从 0 到 2.28 eV 的宽范围。特别是,锑烯氧化物 (18Sb-18O) 被认为是一种二维拓扑绝缘体,突出了其在未来柔性电子和光电器件中的潜力 (Zhang et al., 2017).
质子电导率:对水合三氧化二锑及其质子电导率的研究表明其在电致变色器件中的潜在用途。对其直流电导率和在不同水蒸气分压下的行为的研究表明其在湿度变化的环境中适用 (Yde-Andersen et al., 1984).
光伏:基于锑烯氧化物的低维材料已被用于提高钙钛矿太阳能电池的功率转换效率。这些材料有助于增强空穴传输层和钙钛矿之间的电荷提取,表明它们在改进太阳能电池技术中具有重要作用 (He et al., 2019).
水处理:三氧化二锑参与水净化研究,特别是使用装饰有氧化锆的碳纳米纤维从水中去除亚锑酸盐和锑酸盐。这项研究证明了其在环境修复和安全饮用水生产方面的潜力 (Luo et al., 2015).
等离子体应用:三氧化二锑已被探索用于超越传统材料(如金和银)的等离子体应用。研究表明,三氧化二锑等材料可以表现出金属特性,在器件性能、设计灵活性和可调谐性方面提供优势 (Naik et al., 2013).
安全和危害
未来方向
作用机制
Target of Action
Antimonous oxide, also known as Antimony (III) oxide, is a critical chemical compound with the formula Sb2O3 It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties .
Mode of Action
It’s known that Antimonous oxide can dissolve in aqueous solutions with hydrolysis . This property allows it to interact with various biological molecules and systems.
Biochemical Pathways
It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties . These interactions could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known that antimonous oxide can dissolve in aqueous solutions with hydrolysis , which could potentially impact its bioavailability.
Result of Action
It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties . These interactions could potentially lead to various molecular and cellular effects.
Action Environment
It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties . These interactions could potentially be influenced by various environmental factors.
生化分析
Biochemical Properties
Antimonous oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in a study involving hydroxyapatite/Antimonous oxide/Graphene Oxide mixed systems, it was found that the composite’s microhardness was enhanced, indicating a potential improvement in mechanical behavior .
Cellular Effects
The effects of Antimonous oxide on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, the composite of hydroxyapatite/Antimonous oxide/Graphene Oxide showed the highest viability with 98.4±0.8%, indicating a positive impact on cellular function .
Molecular Mechanism
Antimonous oxide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the oxygenated mineral trioxide offers reactive oxygen species (ROS) which could explain the progression in the introduced antibacterial behavior .
属性
IUPAC Name |
oxo(oxostibanyloxy)stibane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sb | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCOVFLJGNWWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sb]O[Sb]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Sb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023880 | |
| Record name | Antimony trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1309-64-4 | |
| Record name | Antimony trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q & A
Q1: How does antimonous oxide contribute to flame retardancy?
A: Antimonous oxide acts as a synergist with halogenated flame retardants. [, , ] During combustion, halogenated compounds release hydrogen halide gases. Antimonous oxide reacts with these gases to form antimony halides, which are non-combustible and denser than air. These halides effectively starve the flame of oxygen and create a physical barrier, slowing down or stopping the burning process. [, ]
Q2: Are there any alternatives to using antimonous oxide as a flame retardant synergist?
A: Yes, researchers are exploring alternatives due to potential environmental concerns associated with antimony compounds. [, ] Some promising options include:
- Ardealite powder: This mineral has been shown to effectively replace antimonous oxide in polyamide materials, offering cost advantages and reducing reliance on antimony. []
- Zinc borate: This compound exhibits synergistic flame-retardant effects when combined with metal hydroxides like aluminum hydroxide and magnesium hydroxide. [, ]
- Antimony sodium silicon composite flame retardant: This novel material aims to provide similar flame-retardant properties while potentially reducing the amount of antimonous oxide needed. []
Q3: How does the size of antimonous oxide particles affect its flame-retardant properties?
A: Using nano-sized antimonous oxide has been shown to improve its effectiveness as a flame retardant. [] Smaller particles disperse more readily within the polymer matrix, creating a more homogeneous distribution and enhancing their interaction with halogenated flame retardants during combustion. []
Q4: Can antimonous oxide be incorporated into various materials?
A4: Yes, antimonous oxide demonstrates compatibility with a wide range of materials, including:
- Polymers: Antimonous oxide is commonly used in ethylene-propylene rubber, acrylonitrile butadiene styrene (ABS), polyamide, polyvinyl chloride (PVC), and polystyrene. [, , , , , , ]
- Coatings: It can be incorporated into water-based fire-retardant coatings for polyurethane foams. []
- Glass: Antimonous oxide is used in the production of low-warpage solar cell aluminum-back paste by adding hollow glass beads. []
Q5: What is the molecular formula and weight of antimonous oxide?
A5: Antimonous oxide has the molecular formula Sb2O3 and a molecular weight of 291.52 g/mol.
Q6: Are there different crystal structures of antimonous oxide?
A: Yes, antimonous oxide exists in two main crystalline forms: cubic (senarmontite) and orthorhombic (valentinite). [] These forms differ in their arrangement of antimony and oxygen atoms, potentially influencing their physical and chemical properties.
Q7: What are the environmental concerns associated with antimonous oxide?
A: While antimonous oxide itself may not be highly toxic, there are concerns about the potential release of antimony compounds during manufacturing, use, and disposal of products containing it. [, ] These compounds can leach into the environment and potentially pose risks to human health and ecosystems.
Q8: Are there efforts to mitigate the environmental impact of antimonous oxide?
A8: Yes, researchers and manufacturers are actively seeking ways to reduce the environmental footprint of antimonous oxide. Some strategies include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

